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molecular formula C9H12N2 B055493 2-Methylisoindolin-4-amine CAS No. 122993-59-3

2-Methylisoindolin-4-amine

Cat. No. B055493
M. Wt: 148.2 g/mol
InChI Key: MZQCHOUSVHXNFI-UHFFFAOYSA-N
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Patent
US06110934

Procedure details

A solution of 3-nitro-N-methylphthalimide (0.58 g, 2.8 mmol) in dry tetrahydrofuran (10 ml) was added dropwise to a stirred suspension of lithium aluminium hydride (0.64 g, 16.8 mmol) under argon. The mixture was stirred at room temperature for 2h and then heated under gentle reflux for 2.5h. The reaction was quenched by addition of wet diethyl ether followed by a minimum amount of water. The precipithated aluminium salts were removed by filtration. The filtrate was concentrated in vacuo to give the title compound as a brown oil (400 mg) which was used directly in the next stage (Example 31).
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:15]=[CH:14][CH:13]=[C:6]2[C:7]([N:9]([CH3:12])[C:10](=O)[C:5]=12)=O)([O-])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:1][C:4]1[CH:15]=[CH:14][CH:13]=[C:6]2[C:5]=1[CH2:10][N:9]([CH3:12])[CH2:7]2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)C)=CC=C1
Name
Quantity
0.64 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 2.5h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of wet diethyl ether
CUSTOM
Type
CUSTOM
Details
The precipithated aluminium salts were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=C2CN(CC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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